molecular formula C17H13F4N3O B2849880 4-(4-fluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860651-08-7

4-(4-fluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B2849880
CAS RN: 860651-08-7
M. Wt: 351.305
InChI Key: WJZQEAONHHMQKW-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a triazole ring, a fluorophenyl group, a trifluoromethyl group, and a benzyl group. These groups are known to exhibit various chemical properties and are commonly found in many pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a cyclization reaction. The fluorophenyl and trifluoromethyl groups could be introduced through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a five-membered triazole ring, which includes two nitrogen atoms and three carbon atoms. The fluorophenyl and trifluoromethyl groups would be attached to different carbon atoms in the ring .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the triazole ring might participate in nucleophilic substitution reactions or act as a ligand in coordination chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of fluorine atoms could increase its stability and lipophilicity, potentially enhancing its ability to cross biological membranes .

Scientific Research Applications

Pharmaceutical Intermediates

The triazole and its derivatives are often used as intermediates in the synthesis of pharmaceutical compounds. The presence of fluorine atoms can significantly influence the biological activity of these molecules, making them valuable in drug design . The trifluoromethyl group, in particular, is known for increasing the metabolic stability of pharmaceuticals.

Spectroelectrochemical Properties

Compounds with triazole rings have been studied for their spectroelectrochemical properties, which are crucial in the development of electrochromic materials, chemical sensors, and photodynamic therapy agents . The electron-withdrawing effect of the fluorine atoms can modulate the electronic properties of these compounds, affecting their redox behavior.

Antimicrobial Agents

Triazoles are known for their antimicrobial properties. The specific structure of this compound suggests potential use in developing new antimicrobial agents that could be effective against resistant strains of bacteria and other pathogens .

Anti-Cancer Research

Fluorinated compounds, such as the one , are increasingly being explored for their anti-cancer properties. The introduction of fluorine atoms into organic molecules can enhance their ability to interact with biological targets, potentially leading to the development of new anticancer drugs .

Catalysis

The triazole compound could serve as a ligand in catalytic processes, particularly in transition metal-catalyzed reactions. The fluorine atoms might improve the ligand’s electronic properties, thereby enhancing the catalyst’s performance .

Material Science

Due to their stability and unique electronic properties, triazole derivatives are being investigated for their application in material science, including the development of organic semiconductors and photovoltaic materials .

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. The safety data sheet (SDS) for a similar compound, 4-(Trifluoromethyl)benzyl bromide, indicates that it is a combustible liquid that causes severe skin burns and eye damage .

Future Directions

The future research directions for this compound could include exploring its potential uses in pharmaceuticals or other industries, studying its reactivity under various conditions, and developing more efficient methods for its synthesis .

properties

IUPAC Name

4-(4-fluorophenyl)-5-methyl-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F4N3O/c1-11-22-23(10-12-3-2-4-13(9-12)17(19,20)21)16(25)24(11)15-7-5-14(18)6-8-15/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZQEAONHHMQKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=C(C=C2)F)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-fluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one

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